molecular formula C25H28N4O B11268634 N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

Katalognummer: B11268634
Molekulargewicht: 400.5 g/mol
InChI-Schlüssel: CWTZLNSYPSJCMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide” is a complex organic compound that belongs to the class of piperidine carboxamides. This compound features a piperidine ring substituted with a phenylpropyl group and a phenylpyrimidinyl group, making it a molecule of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be formed through cyclization reactions.

    Substitution with Phenylpropyl Group: The piperidine ring can be alkylated with a phenylpropyl halide under basic conditions.

    Introduction of the Phenylpyrimidinyl Group: The phenylpyrimidinyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amide coupling reaction using a suitable carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

“N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Wirkmechanismus

The mechanism of action of “N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide” would depend on its specific interactions with molecular targets. It could act by binding to receptors or enzymes, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate its precise mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate
  • N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylamide
  • N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylhydrazide

Uniqueness

“N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide” is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct biological activity or chemical reactivity compared to similar compounds.

Eigenschaften

Molekularformel

C25H28N4O

Molekulargewicht

400.5 g/mol

IUPAC-Name

N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C25H28N4O/c30-25(26-15-7-10-20-8-3-1-4-9-20)22-13-16-29(17-14-22)24-18-23(27-19-28-24)21-11-5-2-6-12-21/h1-6,8-9,11-12,18-19,22H,7,10,13-17H2,(H,26,30)

InChI-Schlüssel

CWTZLNSYPSJCMJ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1C(=O)NCCCC2=CC=CC=C2)C3=NC=NC(=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.